

Chemical structure and IUPAC name of 2-Amino-4,5-diethoxybenzoic acid

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Compound of Interest

Compound Name: 2-Amino-4,5-diethoxybenzoic acid

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In-depth Technical Guide: 2-Amino-4,5-diethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-diethoxybenzoic acid is a substituted aromatic carboxylic acid featuring an amine and two ethoxy groups on the benzene ring. While detailed experimental data and comprehensive peer-reviewed studies on this specific molecule are not widely available in public databases, its structural analogue, 2-Amino-4,5-dimethoxybenzoic acid, is well-documented as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides the foundational chemical information for **2-Amino-4,5-diethoxybenzoic acid**, drawing structural and functional parallels with its dimethoxy counterpart to infer its potential applications and characteristics.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is to define its structure and formal nomenclature.

Chemical Structure:

The chemical structure of **2-Amino-4,5-diethoxybenzoic acid** consists of a central benzene ring. A carboxylic acid group (-COOH) is attached at position 1. An amino group (-NH₂) is located at position 2. Two ethoxy groups (-OCH₂CH₃) are substituted at positions 4 and 5.

IUPAC Name:

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is **2-Amino-4,5-diethoxybenzoic acid**.

Physicochemical Properties

Quantitative data for **2-Amino-4,5-diethoxybenzoic acid** is not readily available in established chemical databases. However, we can extrapolate expected properties based on its structure and comparison with similar compounds. A table summarizing these predicted and known properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₄	Calculated
Molecular Weight	225.24 g/mol	Calculated
Appearance	Expected to be a crystalline solid	Inferred
Solubility	Expected to have low solubility in water, higher in organic solvents	Inferred
Melting Point	Not available	-
Boiling Point	Not available	-
CAS Number	Not available	-

Synthesis and Reactivity

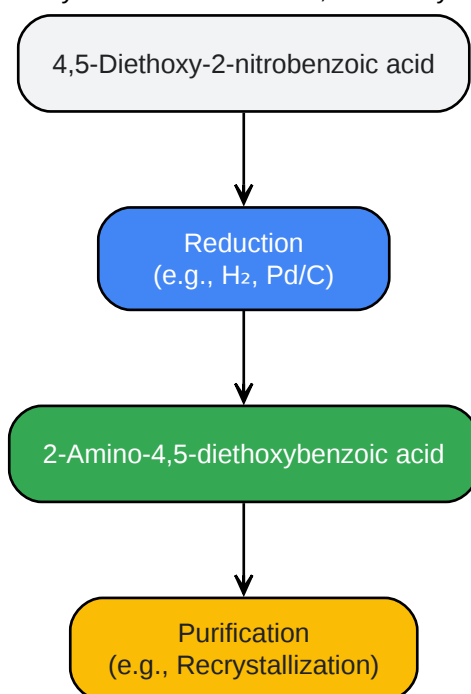
While a specific, detailed experimental protocol for the synthesis of **2-Amino-4,5-diethoxybenzoic acid** is not documented in readily accessible literature, a plausible synthetic

route can be proposed based on the known synthesis of its dimethoxy analogue. The general approach involves the reduction of a nitro group to an amine.

Hypothetical Synthesis Workflow:

This diagram illustrates a potential pathway for the synthesis of **2-Amino-4,5-diethoxybenzoic acid**, starting from a nitrated precursor.

Hypothetical Synthesis of 2-Amino-4,5-diethoxybenzoic acid



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Caption: A potential synthetic workflow for **2-Amino-4,5-diethoxybenzoic acid**.

The reactivity of **2-Amino-4,5-diethoxybenzoic acid** is dictated by its functional groups: the aromatic amine, the carboxylic acid, and the ethoxy groups. The amino group can undergo diazotization and subsequent reactions, while the carboxylic acid can be converted to esters, amides, or acid chlorides. The electron-donating nature of the amino and ethoxy groups activates the benzene ring towards electrophilic substitution.

Potential Applications in Drug Development

Based on the applications of its structural analogues, **2-Amino-4,5-diethoxybenzoic acid** is anticipated to be a valuable intermediate in pharmaceutical and agrochemical research.[1]

Role as a Chemical Intermediate:

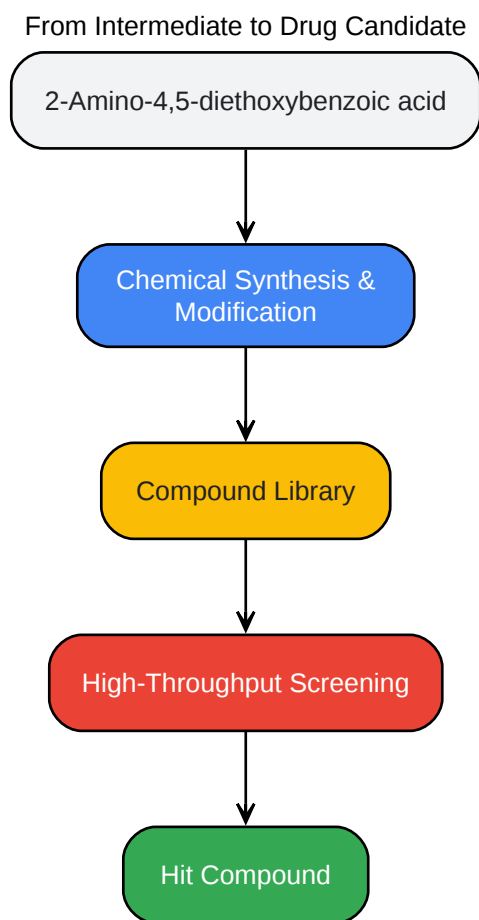
This compound serves as a building block for the synthesis of more complex molecules with potential biological activity.[1] Its structure provides a scaffold that can be modified to interact with specific biological targets.

Inferred Biological Relevance:

Given that its dimethoxy counterpart has been investigated for anti-inflammatory and antioxidant properties, it is plausible that **2-Amino-4,5-diethoxybenzoic acid** could be explored for similar therapeutic areas. The ethoxy groups, being slightly more lipophilic than methoxy groups, may alter the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.

Logical Relationship for Drug Discovery:

The following diagram outlines the logical progression from a chemical intermediate to a potential drug candidate.



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Caption: The role of **2-Amino-4,5-diethoxybenzoic acid** in a drug discovery workflow.

Conclusion

2-Amino-4,5-diethoxybenzoic acid represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While comprehensive data is currently sparse, its structural similarity to well-studied analogues suggests its utility as a synthetic intermediate. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic methodologies, and investigate its biological activities. This guide serves as a foundational document to stimulate and support such future research endeavors.

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References

- 1. chemimpex.com [chemimpex.com]
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